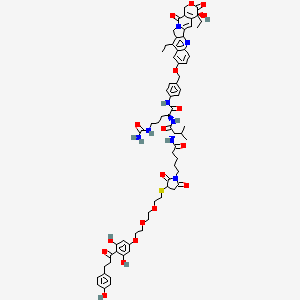
Antitumor agent-102
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-102, also known as compound 10, is a conjugate of the topoisomerase I inhibitor SN38 and a glucose transporter inhibitor. This compound is specifically designed to target colorectal cancer. It induces higher concentrations of free SN38 in tumor tissues compared to irinotecan .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-102 involves the conjugation of SN38, a potent topoisomerase I inhibitor, with a glucose transporter inhibitor. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process. The exact synthetic route may vary depending on the specific glucose transporter inhibitor used.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes several purification steps, such as crystallization and chromatography, to isolate the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
化学反应分析
Types of Reactions: Antitumor agent-102 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at various functional groups within the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and pharmacokinetic properties.
科学研究应用
Antitumor agent-102 has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and to develop new derivatives with enhanced antitumor activity.
Biology: In biological research, this compound is used to investigate its effects on cancer cell lines and to understand its mechanism of action at the cellular level.
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer therapies and in the production of related compounds.
作用机制
Antitumor agent-102 exerts its effects through a combination of mechanisms:
Topoisomerase I Inhibition: SN38, the active component, inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to DNA damage and cell death in cancer cells.
Glucose Transporter Inhibition: The glucose transporter inhibitor component disrupts glucose uptake in cancer cells, leading to energy deprivation and cell death
Molecular Targets and Pathways:
Topoisomerase I: The primary target of SN38, leading to DNA strand breaks and apoptosis.
Glucose Transporters: Inhibition of glucose transporters disrupts cellular metabolism and energy production.
相似化合物的比较
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A topoisomerase I inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Antitumor agent-102 is unique due to its dual mechanism of action, combining topoisomerase I inhibition with glucose transporter inhibition. This dual targeting enhances its efficacy against colorectal cancer and potentially reduces the likelihood of resistance development.
属性
分子式 |
C70H82N8O18S |
|---|---|
分子量 |
1355.5 g/mol |
IUPAC 名称 |
(2S)-5-(carbamoylamino)-N-[4-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl]phenyl]-2-[[(2S)-2-[5-[3-[2-[2-[2-[3,5-dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]ethoxy]ethoxy]ethylsulfanyl]-2,5-dioxopyrrolidin-1-yl]pentanoylamino]-3-methylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C70H82N8O18S/c1-5-47-48-32-45(21-22-52(48)74-63-49(47)37-78-54(63)35-51-50(66(78)87)39-96-68(89)70(51,91)6-2)95-38-42-12-17-43(18-13-42)73-64(85)53(10-9-24-72-69(71)90)75-65(86)62(40(3)4)76-59(83)11-7-8-25-77-60(84)36-58(67(77)88)97-31-30-93-27-26-92-28-29-94-46-33-56(81)61(57(82)34-46)55(80)23-16-41-14-19-44(79)20-15-41/h12-15,17-22,32-35,40,53,58,62,79,81-82,91H,5-11,16,23-31,36-39H2,1-4H3,(H,73,85)(H,75,86)(H,76,83)(H3,71,72,90)/t53-,58?,62-,70-/m0/s1 |
InChI 键 |
QXAMZNOQHCQNLY-USSFQMIRSA-N |
手性 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCN7C(=O)CC(C7=O)SCCOCCOCCOC8=CC(=C(C(=C8)O)C(=O)CCC9=CC=C(C=C9)O)O |
规范 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCN7C(=O)CC(C7=O)SCCOCCOCCOC8=CC(=C(C(=C8)O)C(=O)CCC9=CC=C(C=C9)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




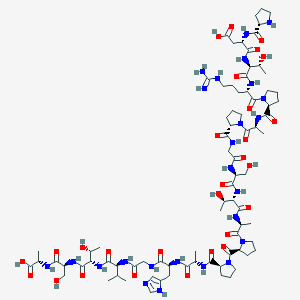
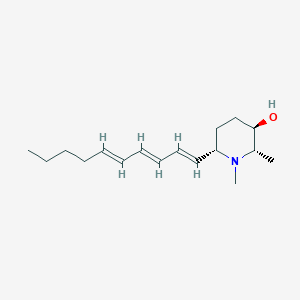
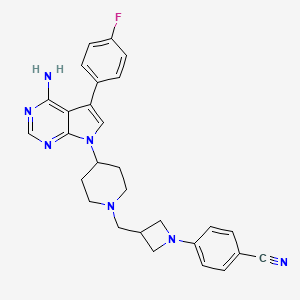
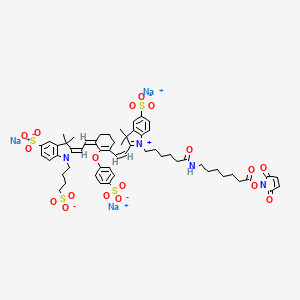
![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)

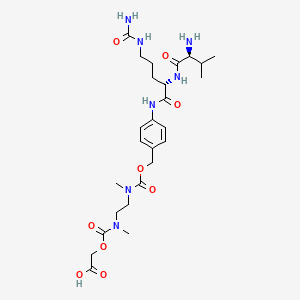


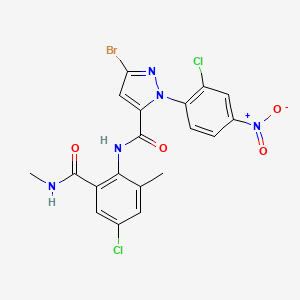
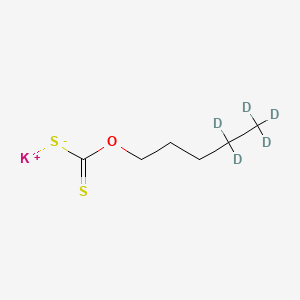
![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
